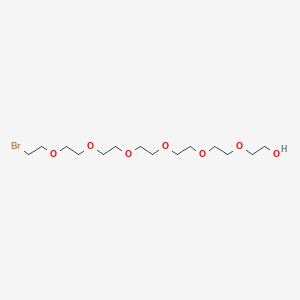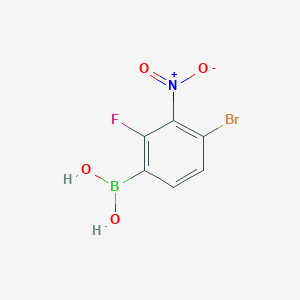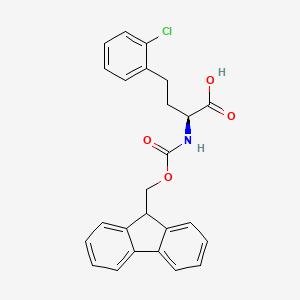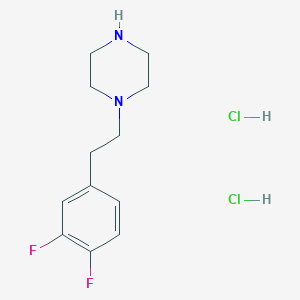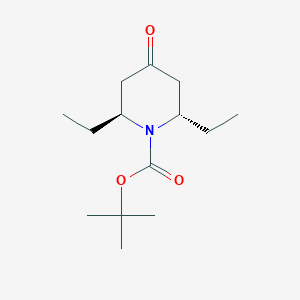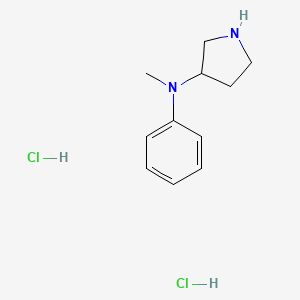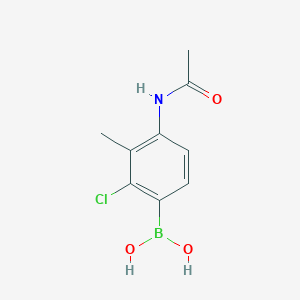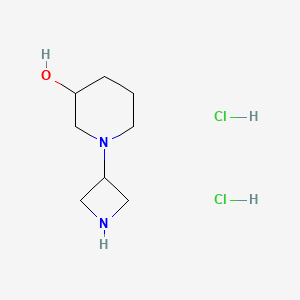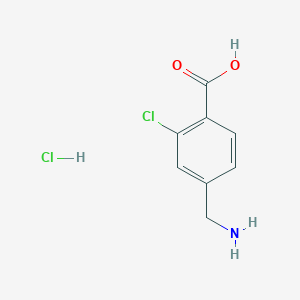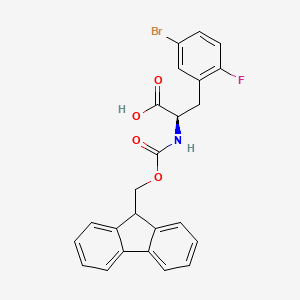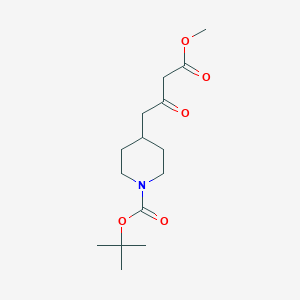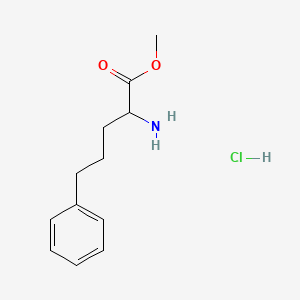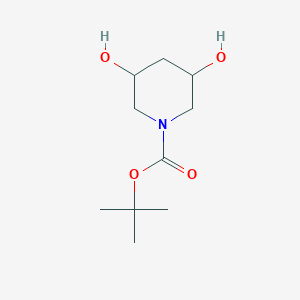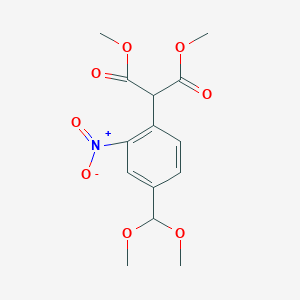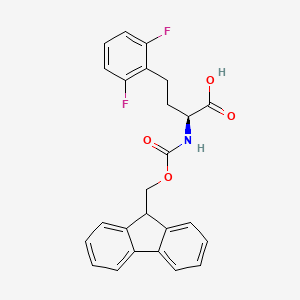
Fmoc-2,6-difluoro-L-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2,6-difluoro-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring enhances its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,6-difluoro-L-homophenylalanine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2,6-difluorobenzaldehyde.
Formation of Homophenylalanine Backbone: The aldehyde undergoes a series of reactions, including condensation with glycine derivatives, to form the homophenylalanine backbone.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is usually achieved by reacting the amino group of the homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Fmoc Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Peptide Coupling: The compound is primarily used in peptide synthesis, where it undergoes coupling reactions with other amino acids.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Peptide Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives like HOBt or HOAt.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Fmoc-2,6-difluoro-L-homophenylalanine: The primary product used in peptide synthesis.
Deprotected Amino Acid: After Fmoc removal, the free amino acid is obtained, ready for further coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-2,6-difluoro-L-homophenylalanine is used as a building block in the synthesis of peptides and peptidomimetics
Biology
Biologically, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The presence of fluorine atoms can influence the binding affinity and specificity of peptides to their targets.
Medicine
In medicine, peptides containing this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists or antagonists.
Industry
Industrially, the compound is used in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which Fmoc-2,6-difluoro-L-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The fluorine atoms can enhance the stability of the peptide bonds and influence the overall conformation of the peptide, affecting its interaction with biological targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Phenylalanine: Lacks the fluorine atoms, making it less stable and reactive.
Fmoc-2,6-dichloro-L-homophenylalanine: Similar structure but with chlorine atoms instead of fluorine, which can alter its reactivity and stability.
Fmoc-3,5-difluoro-L-phenylalanine: Fluorine atoms at different positions, affecting its chemical properties and applications.
Uniqueness
Fmoc-2,6-difluoro-L-homophenylalanine is unique due to the specific positioning of the fluorine atoms, which enhances its stability and reactivity compared to non-fluorinated or differently fluorinated analogs. This makes it particularly valuable in the synthesis of stable and bioactive peptides.
Propiedades
IUPAC Name |
(2S)-4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPYYWOPDYUKLO-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC=C4F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
